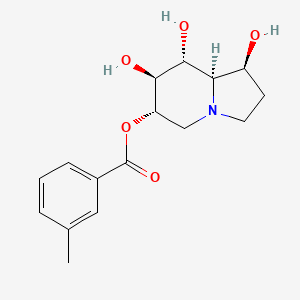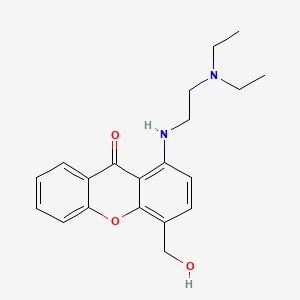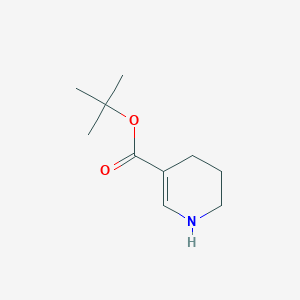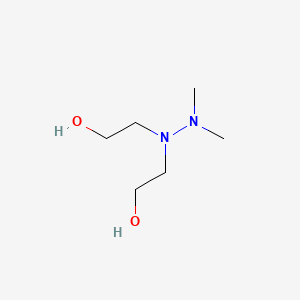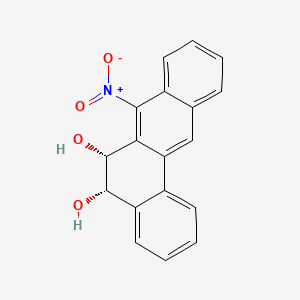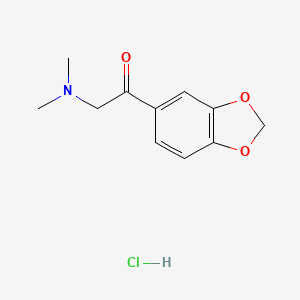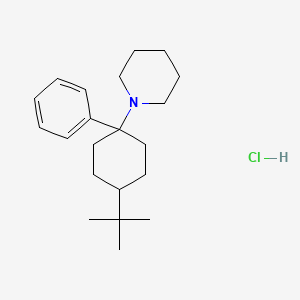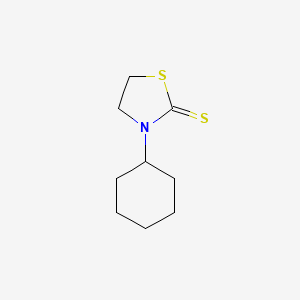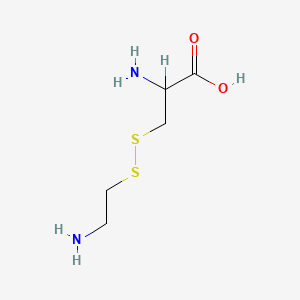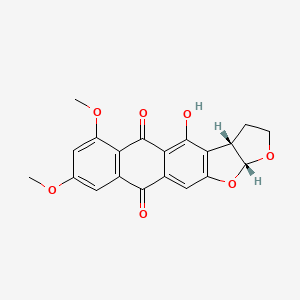
6,8-O-Dimethylversicolorin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-O-Dimethylversicolorin B is a secondary metabolite produced by certain strains of the fungus Aspergillus versicolor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-O-Dimethylversicolorin B typically involves the methylation of versicolorin B. The process begins with the isolation of versicolorin B from the fungal culture, followed by its methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus versicolor under controlled conditions to maximize the yield of versicolorin B. The isolated versicolorin B is then subjected to the methylation process as described above. The final product is purified using chromatographic techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-O-Dimethylversicolorin B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like chromium trioxide (CrO3) to yield oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Oxidized derivatives with additional carbonyl groups.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Medicine: Explored for its potential anti-neuroinflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 6,8-O-Dimethylversicolorin B involves its interaction with cellular targets, leading to various biological effects. In the context of its anti-neuroinflammatory activity, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating the NF-κB signaling pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation.
Comparaison Avec Des Composés Similaires
6,8-O-Dimethylversicolorin B can be compared with other similar anthraquinone compounds, such as:
Versicolorin A: Another metabolite from with similar structural features but different biological activities.
Sterigmatocystin: A related compound with potent carcinogenic properties.
Aversin: Known for its antimicrobial activity.
Uniqueness: this compound stands out due to its specific methylation pattern, which imparts unique chemical and biological properties. Its potential anti-neuroinflammatory effects and applications in dye production further highlight its distinctiveness among related compounds .
Propriétés
Numéro CAS |
62057-57-2 |
|---|---|
Formule moléculaire |
C20H16O7 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
(4S,8R)-2-hydroxy-16,18-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |
InChI |
InChI=1S/C20H16O7/c1-24-8-5-10-15(12(6-8)25-2)19(23)16-11(17(10)21)7-13-14(18(16)22)9-3-4-26-20(9)27-13/h5-7,9,20,22H,3-4H2,1-2H3/t9-,20+/m0/s1 |
Clé InChI |
NZRQTYSAMANXPT-GWNMQOMSSA-N |
SMILES isomérique |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)O |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
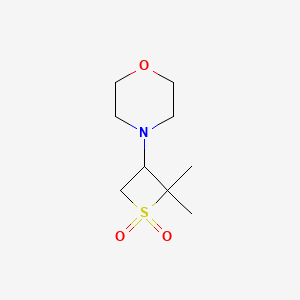
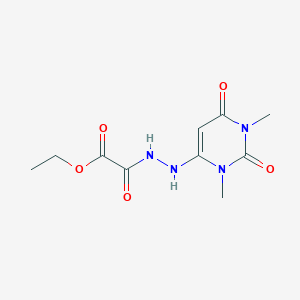
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
